4-amino-N-(4-carbamimidoylphenyl)benzamide
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Overview
Description
4-Aminobenzoic acid 4’-amidinoanilide: is an organic compound that features both amino and amidino functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 4-nitrobenzoic acid:
Hoffman degradation of the monoamide derived from terephthalic acid: This method involves the degradation of the monoamide to produce 4-aminobenzoic acid, which is then further modified to introduce the amidino group.
Industrial Production Methods: The industrial production of 4-aminobenzoic acid 4’-amidinoanilide typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of various substituents such as halogens or nitro groups at specific positions on the benzene ring.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of azo dyes and cross-linking agents .
Biology:
Medicine:
- Utilized in the formulation of local anesthetics and ointments.
- Investigated for its potential use in treating fibrotic skin disorders .
Industry:
- Used in the production of pharmaceutical products, flavors, and preservatives.
- Incorporated as a UV-blocking ingredient in sun tan cosmetics .
Mechanism of Action
The mechanism of action of 4-aminobenzoic acid 4’-amidinoanilide involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of folate, the compound acts as an intermediate, facilitating the conversion of chorismate to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . Additionally, its role as a UV-blocking agent in sunscreens involves the absorption of ultraviolet radiation, thereby protecting the skin from harmful effects .
Comparison with Similar Compounds
4-Aminobenzoic acid (PABA): Shares the amino and carboxyl functional groups but lacks the amidino group.
4-Nitrobenzoic acid: Contains a nitro group instead of an amino group.
Benzoic acid: Lacks both the amino and amidino groups, having only a carboxyl group.
Uniqueness: Its ability to act as an intermediate in folate synthesis and its use as a UV-blocking agent highlight its versatility and importance in scientific research and industrial applications .
Properties
CAS No. |
53032-85-2 |
---|---|
Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
4-amino-N-(4-carbamimidoylphenyl)benzamide |
InChI |
InChI=1S/C14H14N4O/c15-11-5-1-10(2-6-11)14(19)18-12-7-3-9(4-8-12)13(16)17/h1-8H,15H2,(H3,16,17)(H,18,19) |
InChI Key |
JPMXYIGKVGRAQM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=N)N)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=N)N)N |
Key on ui other cas no. |
53032-85-2 |
Synonyms |
4-aminobenzoic acid 4'-amidinoanilide |
Origin of Product |
United States |
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